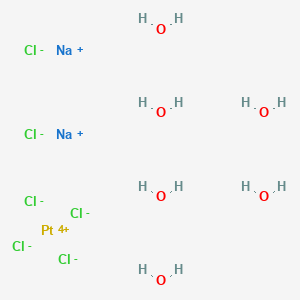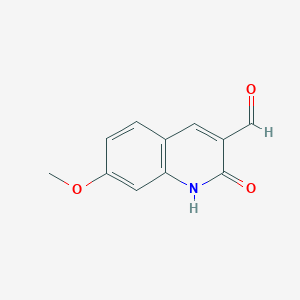
2-Hydroxy-7-methoxyquinoline-3-carbaldehyde
Descripción general
Descripción
2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is a quinoline derivative characterized by its unique functional groups, which contribute to its diverse chemical behavior and properties. This compound is part of the broader family of hydroxyquinolines, which are known for their prototropic tautomerization—a feature that allows them to serve as models for optically driven molecular switches (Vetokhina et al., 2013).
Synthesis Analysis
The synthesis of hydroxyquinoline derivatives, including 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, often involves reactions that highlight the molecule's capacity for prototropic equilibria and the formation of various tautomeric forms. These synthetic routes can leverage the molecule's functional groups for further derivatization (Vetokhina et al., 2013).
Molecular Structure Analysis
The molecular structure of hydroxyquinoline derivatives is significant for understanding their chemical behavior, including tautomerization and protonation/deprotonation processes. Advanced spectroscopic methods and quantum chemical computations have been employed to elucidate these structures and their electronic properties (Vetokhina et al., 2013).
Chemical Reactions and Properties
Hydroxyquinoline derivatives undergo various chemical reactions, including those that lead to ring scission or the formation of complex heterocyclic systems. The chemical reactivity is influenced by the presence of functional groups that can participate in nucleophilic and electrophilic reactions, contributing to the compound's versatility in chemical synthesis (Hull et al., 1975).
Physical Properties Analysis
The physical properties of hydroxyquinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecule's structure and substituents, which can affect intermolecular interactions and, consequently, the compound's physical behavior (Albrecht et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards other chemical species, and photophysical characteristics, are fundamentally linked to the molecular structure of hydroxyquinoline derivatives. These properties play a critical role in the compound's applications in materials science and as potential ligands in coordination chemistry (Lapinski et al., 2023).
Aplicaciones Científicas De Investigación
Ligand for Coordination of Rare-Earth Metal(III) Ions : It's been found that the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde, a related compound, acts as an effective tetradentate ligand for coordination of rare-earth metal(III) ions (Albrecht, Osetska, & Fröhlich, 2005).
Selective Time-Dependent Fluoride Ion Sensor : 2-Hydroxyquinoline-3-carbaldehyde has shown unique aggregation-induced emission enhancement (AIEE) phenomenon and serves as a selective time-dependent fluoride ion sensor, identifiable by a distinct color change, making it a valuable visible sensor for scientific research (Chakraborty et al., 2018).
Bistable Molecular Switch : Photoinduced hydrogen-atom transfer in 7-hydroxy-4-methylquinoline-8-carbaldehyde monomers, a closely related compound, can be utilized as a bistable molecular switch. This has potential applications in optically driven molecular switches (Lapinski et al., 2009).
Synthesis of Biologically Important Compounds : Research on 2-Chloroquinoline-3-carbaldehyde, a similar compound, has led to the synthesis of biologically significant compounds, providing valuable data for organic and medicinal chemists (Abdel-Wahab & Khidre, 2012).
Antibacterial Activity of Metal Complexes : Metal complexes of Schiff base derived from 2-hydroxy-7-methylquinoline-3-carbaldehyde and 2-hydroxy-7-methoxyquinoline-3-carbaldehyde with 3-aminobenzenesulfonamide exhibit higher antibacterial activity than the Schiff base against tested bacteria (Athar et al., 2016).
Antibacterial and Antifungal Agents : Novel 2-chloroquinolin-3-yl ester derivatives, including compounds related to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, show potential as antibacterial and antifungal agents (Tabassum et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKFTGRTRKQOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344904 | |
| Record name | 2-hydroxy-7-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-7-methoxyquinoline-3-carbaldehyde | |
CAS RN |
101382-55-2 | |
| Record name | 1,2-Dihydro-7-methoxy-2-oxo-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101382-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-7-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



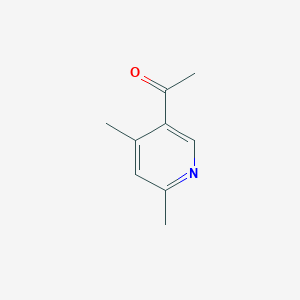
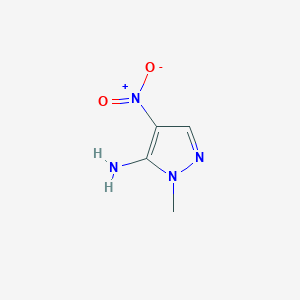
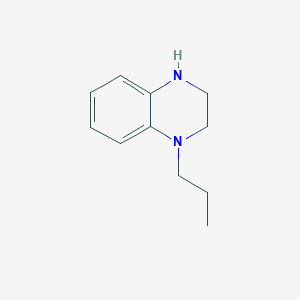

![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
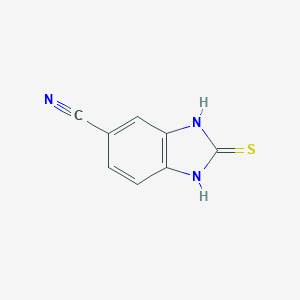
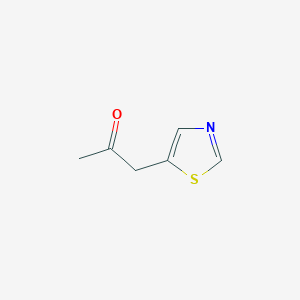
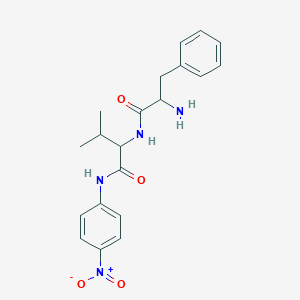
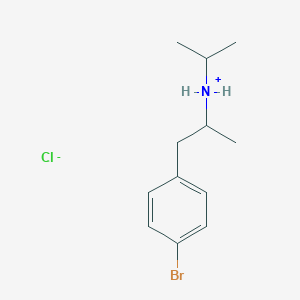
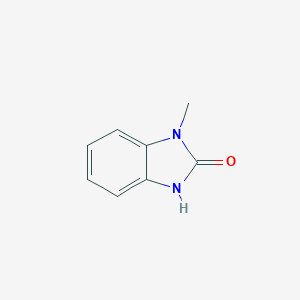
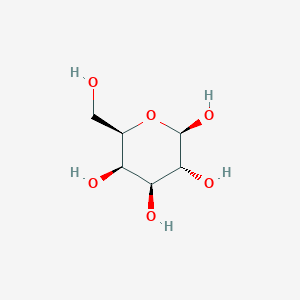

![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
